N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
This compound features a 2,3-dihydrobenzo[b][1,4]dioxine (benzodioxane) core linked to a sulfonamide group. The sulfonamide nitrogen is connected to an ethyl group bearing a 1,2,3-triazole moiety.
Properties
IUPAC Name |
N-[2-(triazol-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c17-21(18,15-5-6-16-13-3-4-14-16)10-1-2-11-12(9-10)20-8-7-19-11/h1-4,9,15H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMLPOYASNVUPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCN3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Triazoles
are a class of compounds that have been found to show versatile biological activities. They are capable of binding in the biological system with a variety of enzymes and receptors. The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute in binding to the active site of enzyme.
Benzodioxines
are a class of compounds that are part of many bioactive aromatic compounds. They have been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives.
Biological Activity
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article discusses its synthesis, biological activity, mechanisms of action, and relevant case studies.
Compound Structure and Synthesis
The compound features a triazole ring , a benzo[b][1,4]dioxine moiety , and a sulfonamide group . The triazole ring is known for its ability to form stable interactions with biological targets, while the sulfonamide group often contributes to antibacterial properties.
Synthesis
The synthesis typically involves:
- Formation of the Triazole Ring : Achieved through a copper-catalyzed azide-alkyne cycloaddition (click chemistry).
- Attachment of the Benzo[b][1,4]dioxine moiety : This can be done via nucleophilic substitution reactions.
- Incorporation of the Sulfonamide Group : Often involves reacting an amine with a sulfonyl chloride.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus . The mechanism often involves inhibition of essential bacterial enzymes or disruption of cell wall synthesis.
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-... | E. coli | 4 | |
| N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-... | S. aureus | 0.5 |
Anticancer Activity
The compound has also been evaluated for anticancer properties. Similar triazole-based compounds have demonstrated significant cytotoxicity against various cancer cell lines. For example, derivatives with a triazole core have shown IC50 values in the low micromolar range against liver cancer cells (HEPG2) .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The triazole ring may interact with metal ions in active sites of enzymes such as DNA gyrase or other targets involved in cell replication and metabolism.
- Disruption of Protein Interactions : The sulfonamide group can form hydrogen bonds with amino acid residues in target proteins.
Case Studies
-
Antibacterial Efficacy : A study demonstrated that compounds similar to N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-... exhibited potent activity against multidrug-resistant strains of E. coli, with MIC values significantly lower than traditional antibiotics .
"Compounds derived from 1,2,4-triazoles showed high inhibitory efficacy towards both Gram-positive and Gram-negative bacteria" .
- Anticancer Properties : Another research highlighted the effectiveness of triazole derivatives in inhibiting cancer cell proliferation. One derivative showed an IC50 value of 0.81 μM against HEPG2 cells .
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is its role as an enzyme inhibitor. Research has shown that derivatives of this compound exhibit significant inhibitory activity against key enzymes such as:
- α-glucosidase : Inhibitors targeting this enzyme are crucial in managing Type 2 Diabetes Mellitus (T2DM) by slowing carbohydrate digestion and absorption.
- Acetylcholinesterase : Compounds that inhibit this enzyme are beneficial in treating Alzheimer’s disease by preventing the breakdown of acetylcholine, a neurotransmitter involved in memory and learning .
Antimicrobial Activity
The triazole moiety present in the compound contributes to its antimicrobial properties. Studies have indicated that compounds containing triazole rings can exhibit activity against various bacterial and fungal strains. For example, a series of benzenesulfonamide derivatives demonstrated promising antimicrobial effects through structure-activity relationship studies .
Therapeutic Implications
The therapeutic potential of this compound extends to several areas:
- Antidiabetic Agents : By inhibiting α-glucosidase, these compounds can help manage blood sugar levels in diabetic patients.
- Neuroprotective Agents : The ability to inhibit acetylcholinesterase positions these compounds as candidates for treating neurodegenerative diseases like Alzheimer’s.
- Antimicrobial Treatments : The antimicrobial properties suggest potential use in developing new antibiotics or antifungal treatments.
Case Studies
The following table summarizes significant findings from recent studies involving this compound and its derivatives:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives with Benzodioxane Cores
Compound 73 : N-(5-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Structural Differences: Replaces the triazole-ethyl group with a pyridinyl-thiophene-isoindolinone substituent.
- Synthesis : Achieved via reaction of amine 78 with 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride (78% yield) .
- Application: Inhibits perforin-mediated lysis, suggesting a role in immunomodulation.
Compound 4f : N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-(1-oxa-2-azaspiro[4.7]dodec-2-en-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Benzodioxane Carboxylate Esters
Compounds 4a–4u : (E)-2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
- Structural Differences : Carboxylate ester replaces sulfonamide; imidazole and styryl groups enhance π-π stacking.
- Synthesis : Uses 2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl chloride (6) with amines, promoted by triethylamine .
- Application : Likely pesticidal or antimicrobial, given nitro and styryl motifs .
Sulfonylurea Herbicides
Triflusulfuron Methyl, Ethametsulfuron Methyl
Benzodioxane-Containing Amines and Heterocycles
Compounds 16–24 : Dibenzylamines and indole derivatives (e.g., 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(3-methoxybenzyl)ethan-1-amine)
Comparative Analysis Table
Key Research Findings
- Triazole vs.
- Spirocyclic Complexity : Compound 4f’s spiro structure increases rigidity and melting point but complicates synthesis .
Q & A
Q. What are the established synthetic routes for N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzodioxine core. A common approach is sulfonamide formation via reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with a sulfonyl chloride derivative under basic conditions (e.g., aqueous Na₂CO₃, pH 9–10, room temperature) . Subsequent coupling of the triazole moiety can be achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, alkylation of the triazole-containing ethyl group may require anhydrous solvents (e.g., DCM or dioxane) and catalysts like triethylamine .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and integration ratios. For instance, aromatic protons in the benzodioxine ring appear as doublets (δ 6.8–7.3 ppm), while triazole protons resonate near δ 7.3–8.2 ppm .
- IR Spectroscopy : Sulfonamide S=O stretches appear at ~1320–1160 cm⁻¹, and triazole C=N bonds near 1600 cm⁻¹ .
- Mass Spectrometry (ESI/MS) : To verify molecular weight (e.g., m/z 388.1 [M+H]⁺ for related analogs) .
- Elemental Analysis (CHN) : Validates purity and stoichiometry .
Q. What structural features influence the compound’s reactivity and stability?
- Methodological Answer :
- The sulfonamide group enhances hydrogen-bonding potential, affecting solubility and target binding .
- The triazole ring provides rigidity and π-π stacking interactions, influencing metabolic stability .
- The benzodioxine moiety contributes to lipophilicity and electronic effects, which can be modified via substituents (e.g., halogens, methyl groups) to tune reactivity .
Advanced Research Questions
Q. How can synthesis yields be optimized for scaled-up production?
- Methodological Answer :
- Reaction Conditions : Increase equivalents of sulfonyl chloride (e.g., 1.2–1.5 equiv.) to drive sulfonamide formation to completion .
- Catalysts : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems to enhance reaction rates .
- Purification : Employ column chromatography with gradient elution (e.g., 0–100% ethyl acetate in hexanes) to isolate high-purity products .
- Solvent Selection : Anhydrous dioxane or DCM minimizes side reactions during triazole coupling .
Q. How to resolve contradictions in spectroscopic data during structure elucidation?
- Methodological Answer :
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions by correlating proton-proton and proton-carbon couplings .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals using slow evaporation (e.g., benzene-hexane mixtures) .
Q. What computational strategies predict biological activity or target interactions?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., α-glucosidase or CDK9) based on triazole and sulfonamide pharmacophores .
- QSAR Models : Derive predictive models using descriptors like logP, polar surface area, and H-bond donors/acceptors from analogs in and .
- MD Simulations : Assess binding stability (e.g., 100-ns trajectories) to identify critical residues for inhibition .
Q. How to design SAR studies for this compound?
- Methodological Answer :
- Derivatization : Synthesize analogs with substituents on the benzodioxine (e.g., -Cl, -NO₂, -OCH₃) and triazole (e.g., alkyl, aryl groups) .
- Biological Assays : Test enzyme inhibition (e.g., acetylcholinesterase IC₅₀ via Ellman’s method) and correlate with electronic (Hammett σ) or steric (Taft Es) parameters .
- Crystallographic Studies : Resolve co-crystal structures with targets to guide rational design .
Q. What experimental designs assess stability under varying conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
- HPLC Monitoring : Use C18 columns (UV detection at 254 nm) to track degradation products .
- Thermal Analysis : Perform TGA/DSC to determine melting points and decomposition thresholds (e.g., m.p. 191–193°C for related sulfonamides) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
